4-Propylpiperidin-2-one
Description
4-Propylpiperidin-2-one is a six-membered piperidine ring derivative featuring a ketone group at position 2 and a propyl substituent at position 3. Its molecular formula is C₈H₁₅NO, with a molecular weight of 141.21 g/mol. Piperidinones are critical intermediates in medicinal chemistry, often serving as precursors for bioactive molecules or modulators of pharmacokinetic profiles .
Properties
CAS No. |
179683-96-6 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
4-propylpiperidin-2-one |
InChI |
InChI=1S/C8H15NO/c1-2-3-7-4-5-9-8(10)6-7/h7H,2-6H2,1H3,(H,9,10) |
InChI Key |
FBGVKIFVRVXJAO-UHFFFAOYSA-N |
SMILES |
CCCC1CCNC(=O)C1 |
Canonical SMILES |
CCCC1CCNC(=O)C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among piperidinone derivatives include:
- Position of the ketone group (2-one vs. 4-one).
- Substituent type (alkyl, hydroxyl, aromatic).
- Substituent position (e.g., N- vs. C-substitution).
The table below summarizes properties of 4-propylpiperidin-2-one and related compounds:
Key Observations :
- The propyl group in this compound increases lipophilicity (logP ~1.8) compared to unsubstituted piperidin-4-one (logP ~0.5), enhancing membrane permeability but reducing aqueous solubility .
- Hydroxyl substituents (e.g., 4-hydroxy-piperidin-2-one) lower logP and introduce hydrogen bonding, favoring solubility but limiting passive diffusion .
- N-methylation (e.g., 1-methylpiperidin-4-one) eliminates hydrogen bond donors, altering receptor interactions and metabolic stability .
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